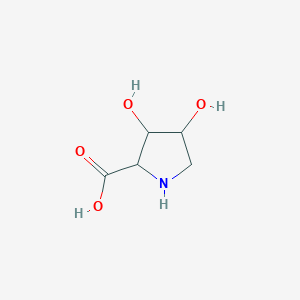
3,4-Dihydroxyproline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxyproline, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Role in Collagen Biosynthesis
Collagen Stability and Functionality
3,4-Dihydroxyproline is structurally related to hydroxyproline, a critical amino acid in collagen. Hydroxylation of proline residues is essential for the stability of collagen triple helices. The presence of hydroxyl groups enhances hydrogen bonding between collagen strands, which is vital for maintaining the structural integrity of connective tissues .
Enzymatic Activity
The enzyme prolyl 4-hydroxylase catalyzes the conversion of prolyl residues to 4-hydroxyproline, which is crucial for collagen synthesis. Studies have shown that inhibitors like ethyl 3,4-dihydroxybenzoate can effectively inhibit this enzymatic activity, suggesting potential applications in managing fibrotic diseases by reducing collagen deposition .
Potential Therapeutic Applications
Antifibrotic Agent
Research indicates that structural analogs of cofactors involved in prolyl hydroxylation may serve as effective antifibrotic agents. Ethyl 3,4-dihydroxybenzoate has shown promise in inhibiting prolyl hydroxylation in fibroblast cultures, making it a candidate for treating conditions like scleroderma where excessive collagen accumulation occurs .
Cancer Metabolism
Recent studies have highlighted the role of proline and hydroxyproline metabolism in cancer progression, particularly hepatocellular carcinoma (HCC). The accumulation of hydroxyproline supports hypoxic responses in tumor cells, enhancing their survival and resistance to therapies like sorafenib. Targeting this metabolic pathway could provide new therapeutic strategies for HCC .
Structural Biology Insights
Protein-Protein Interactions
The incorporation of 3-hydroxyproline into collagen has been shown to influence interactions with other proteins such as glycoprotein VI and nidogens. These interactions are critical for various biological processes including cell adhesion and signaling pathways . The modification of collagen with 3-hydroxyproline can either enhance or inhibit these binding events, showcasing its importance in cellular biology.
Mass Spectrometry Studies
Advanced techniques such as mass spectrometry have been employed to analyze the occupancy of 3-hydroxyproline residues within collagen structures. These studies reveal how variations in hydroxylation at specific sites can impact the overall functionality and stability of collagen molecules .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Collagen Biosynthesis | Stabilizes collagen triple helices through hydroxylation | Essential for structural integrity; inhibition can lead to reduced fibrosis |
| Therapeutic Potential | Antifibrotic agent against excessive collagen deposition | Ethyl 3,4-dihydroxybenzoate inhibits prolyl hydroxylation |
| Cancer Research | Modulates hypoxic responses in tumor cells | Hydroxyproline accumulation linked to poor prognosis in HCC |
| Structural Biology | Influences protein-protein interactions involving collagen | Modification alters binding affinities with glycoproteins |
Case Studies
- Inhibition of Prolyl Hydroxylation
- Proline Metabolism in Cancer
属性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC 名称 |
3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10) |
InChI 键 |
HWNGLKPRXKKTPK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(N1)C(=O)O)O)O |
同义词 |
3,4-dihydroxyproline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















